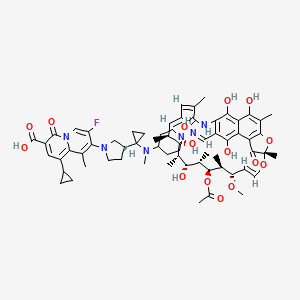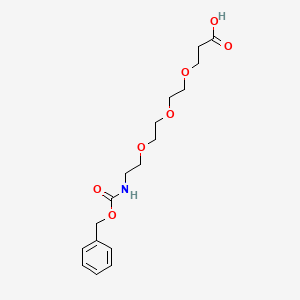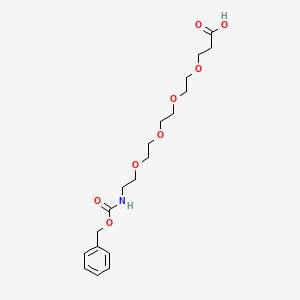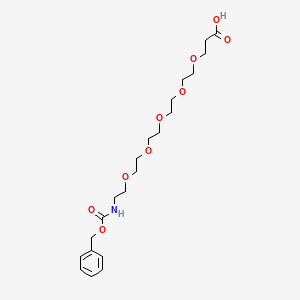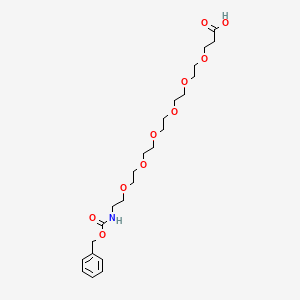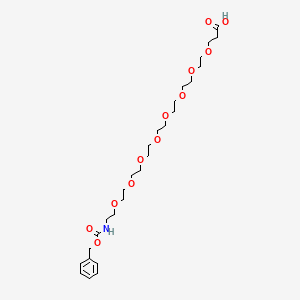
Cebranopadol
Vue d'ensemble
Description
Cebranopadol (developmental code GRT-6005) is an opioid analgesic of the benzenoid class . It is currently under development internationally by Grünenthal, a German pharmaceutical company, and its partner Depomed, a pharmaceutical company in the United States, for the treatment of a variety of different acute and chronic pain states .
Synthesis Analysis
A simple and efficient synthesis of Cebranopadol has been described via the formation of an aziridinium ion as a key step using commercially available starting material . There are also different approaches to the synthesis of Cebranopadol .
Molecular Structure Analysis
Cebranopadol has a molecular formula of C24H27FN2O . It is a benzenoid with a complex structure that includes a cyclohexane ring fused with a pyranoindole ring .
Chemical Reactions Analysis
Cebranopadol has been evaluated in various studies. A phase I, nonrandomized, single-centre, open-label, non-controlled trial was performed in 12 healthy subjects to determine the excretion balance, metabolite profile, and absolute oral bioavailability of cebranopadol .
Applications De Recherche Scientifique
Pain Management
Cebranopadol is a promising agent for the treatment of pain . It acts on the mu opioid receptor and the nociceptin/orphanin receptor . The co-activation of these receptors can reduce opioid side-effects without compromising analgesia . It has been evaluated for its potential in pain management, including acute and chronic pain .
Opioid Side-Effects Reduction
One of the significant advantages of Cebranopadol is its potential to reduce the side effects associated with opioids . These side effects include respiratory depression, tolerance, and physical dependence . Cebranopadol’s activity at the nociceptin/orphanin receptor can help ameliorate these side effects .
Treatment of Neuropathic Pain
Cebranopadol has shown promise in the treatment of neuropathic pain . It effectively attenuated tactile allodynia in models of neuropathic pain induced by streptozotocin and paclitaxel . Cebranopadol was more effective than mirogabalin in this respect .
Treatment of Cancer Pain
Cebranopadol has been used in trials studying the treatment of pain in cancer patients . Its potent analgesic properties make it a potential candidate for managing cancer-related pain .
Treatment of Chronic Low Back Pain
Chronic low back pain is another area where Cebranopadol has shown potential . Its dual action at the nociceptin/orphanin and mu opioid receptors can provide effective relief from chronic low back pain .
Postoperative Pain Management
Cebranopadol has also been studied for its effectiveness in managing postoperative pain . Its potent analgesic properties and reduced side effect profile make it a promising candidate for this application .
Mécanisme D'action
Target of Action
Cebranopadol is unique in its mechanism of action as an opioid. It binds to and activates all four of the opioid receptors . It acts as a full agonist of the μ-opioid receptor and δ-opioid receptor, and as a partial agonist of the nociceptin receptor and κ-opioid receptor . These receptors play a crucial role in the modulation of pain and the body’s response to stress and injury.
Mode of Action
Cebranopadol interacts with its targets by binding to and activating the opioid receptors. This activation results in a decrease in the perception of pain. The compound’s activity at nociceptin receptors contributes to its anti-hyperalgesic effects while ameliorating some of its opioid-type side effects, including respiratory depression and abuse potential .
Biochemical Pathways
It is known that the activation of opioid receptors can inhibit the release of substance p, a neuropeptide involved in pain transmission, thereby reducing the perception of pain .
Pharmacokinetics
After oral administration, Cebranopadol reaches maximum plasma concentrations after 4–6 hours and has a long half-value duration of 14–15 hours . With a dosing interval of 24 hours, Cebranopadol achieves steady state within 2 weeks, accumulates twofold and shows a fluctuation of 70–80% .
Result of Action
The molecular and cellular effects of Cebranopadol’s action result in potent and effective antinociceptive effects across a broad range of preclinical pain models . Its side effect profile is better compared to typical opioids, and it has been found to be more potent in models of chronic neuropathic pain than acute nociceptive pain compared to selective μ-opioid receptor agonists .
Safety and Hazards
Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, cebranopadol may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cebranopadol | |
CAS RN |
863513-91-1 | |
| Record name | Cebranopadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cebranopadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cebranopadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEBRANOPADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of cebranopadol?
A1: Cebranopadol is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].
Q2: How does the co-activation of NOP and MOP receptors contribute to cebranopadol's analgesic effects?
A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of cebranopadol in producing analgesia []. This synergy may contribute to its potent analgesic effects.
Q3: Does cebranopadol's action on NOP receptors influence its side effect profile compared to traditional opioids?
A3: Preclinical studies suggest that activation of NOP receptors by cebranopadol counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].
Q4: Does cebranopadol affect the central nervous system?
A4: Yes, cebranopadol is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].
Q5: How does cebranopadol impact cocaine addiction in preclinical models?
A5: Research indicates that cebranopadol reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].
Q6: What is the molecular formula and weight of cebranopadol?
A6: The molecular formula of cebranopadol is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].
Q7: How does the structure of cebranopadol contribute to its unique pharmacological profile?
A7: The specific chemical structure of cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.
Q8: What is the typical duration of action of cebranopadol?
A8: Cebranopadol exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].
Q9: How is cebranopadol metabolized in the body?
A9: While detailed information on cebranopadol's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].
Q10: Are there differences in the pharmacokinetic profile of cebranopadol between animals and humans?
A10: While some studies explore the pharmacokinetics of cebranopadol in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.
Q11: In which preclinical pain models has cebranopadol shown efficacy?
A11: Cebranopadol has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].
Q12: Has cebranopadol been investigated in clinical trials for pain management?
A12: Yes, cebranopadol has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].
Q13: Are there any specific patient populations where cebranopadol might offer advantages over traditional opioids?
A13: Preclinical and early clinical data suggest that cebranopadol may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].
Q14: What is the safety profile of cebranopadol based on preclinical and clinical studies?
A14: While cebranopadol has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].
Q15: Does cebranopadol have a lower risk of abuse compared to traditional opioids?
A15: Preclinical and clinical studies indicate that cebranopadol may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)


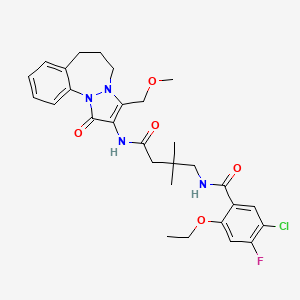
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

